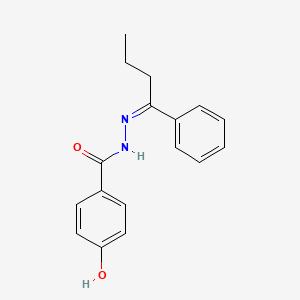![molecular formula C22H23BrN2O5 B5337789 N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5337789.png)
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, also known as BB-V, is a peptide-based compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine acts by inhibiting the activity of specific enzymes involved in various cellular processes. For example, this compound inhibits the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. By inhibiting HDACs, this compound can reduce the expression of oncogenes and induce apoptosis in cancer cells. This compound also inhibits the activity of protein tyrosine phosphatases (PTPs), which are involved in insulin signaling. By inhibiting PTPs, this compound can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, protection of neurons from oxidative stress, improvement of insulin sensitivity, and reduction of inflammation. This compound can also modulate the expression of specific genes involved in cellular processes, such as apoptosis and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition of specific cellular processes. This compound is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of using this compound is its relatively low potency compared to other compounds that target the same enzymes. Additionally, this compound may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, including the development of more potent derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action on specific cellular processes. Additionally, the use of this compound in combination with other compounds may enhance its efficacy and reduce its limitations.
Synthesemethoden
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-13(2)19(22(28)29)25-21(27)18(12-14-8-10-15(30-3)11-9-14)24-20(26)16-6-4-5-7-17(16)23/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCTVMHGDHMEAC-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-10H-thiopyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-10-one](/img/structure/B5337714.png)

![N-(isoxazol-3-ylmethyl)-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337736.png)

![3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5337740.png)
![4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5337756.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5337768.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5337776.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(3-hydroxypropyl)piperidine-3-carboxamide](/img/structure/B5337782.png)
![2-methoxy-N-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5337796.png)
![2-({5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5337802.png)
![10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B5337811.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5337818.png)
